![molecular formula C9H7Cl B14309282 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 113592-99-7](/img/structure/B14309282.png)
3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)bicyclo[420]octa-1,3,5,7-tetraene is an organic compound with the molecular formula C9H7Cl It is a bicyclic structure that includes both a four-membered and a six-membered ring, with a chloromethyl group attached to the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the reaction of benzocyclobutene with chloromethyl reagents under specific conditions. For instance, benzocyclobutene can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product.
Another method involves the use of rhodium(I) complexes as catalysts. In this approach, terminal aryl alkynes undergo a one-pot procedure that includes head-to-tail homocoupling and zipper annulation to form the bicyclic structure with the chloromethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thioethers, and ethers.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include saturated bicyclic compounds.
Applications De Recherche Scientifique
3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the chloromethyl group but shares the bicyclic structure.
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic framework but with different substitution patterns.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: Contains a carboxyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
3-(chloromethyl)bicyclo[4.2.0]octa-1(6),2,4,7-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPLHFZGRMRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567879 |
Source


|
| Record name | 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113592-99-7 |
Source


|
| Record name | 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
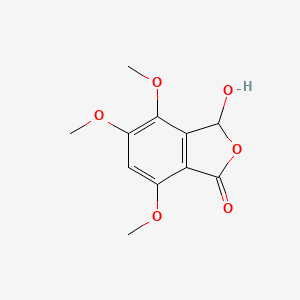

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

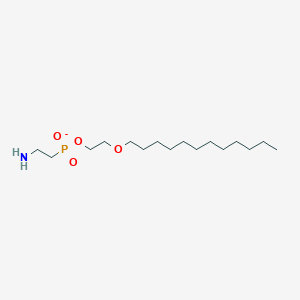
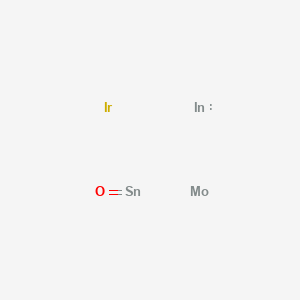
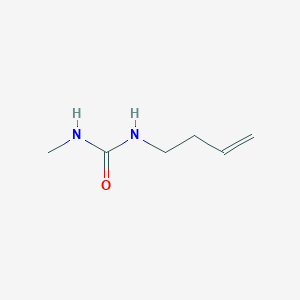
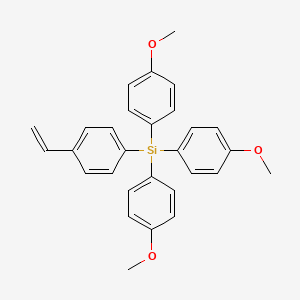

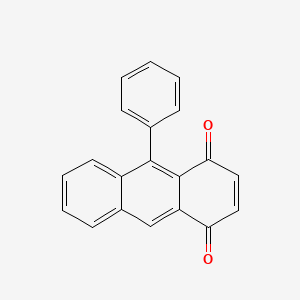
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

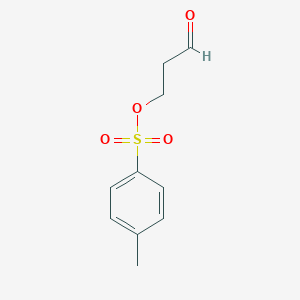
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
